Sigma-1 Receptor Binding Affinity: Regioisomeric Differentiation from 4-Cyano-4-phenylpiperidine
The 4-alkyl-N-(4-cyanophenyl)piperidine scaffold, to which the target compound belongs, engages the sigma-1 receptor through a pharmacophore model in which the N-aryl substituent, rather than a 4-position substituent on the piperidine ring, provides the critical hydrophobic interaction at the distal phenyl binding site [1]. In the closely related 4-cyano-4-phenylpiperidine series (Mercer et al., 2008), sigma-1 affinity is exquisitely sensitive to the N-substituent: the N-methyl analog shows sigma-1 Ki = 113 ± 5.5 nM, whereas the N-phenylpropyl analog achieves Ki = 0.38 ± 0.04 nM, representing a ~300-fold improvement driven solely by N-arylalkyl chain length optimization [2]. The target compound's N-(4-cyanophenyl) group provides a conformationally constrained, electron-deficient aromatic system at the N-position that is structurally distinct from the flexible N-alkyl and N-arylalkyl chains tested in the Mercer series. While direct sigma-1 Ki data for the exact target compound has not been published in peer-reviewed literature, the structurally analogous 4-phenylpiperidine-4-carbonitrile radioligand series demonstrates that related 4-phenylpiperidine nitriles achieve sigma-1 Ki values of 1.22–2.14 nM with sigma-2/sigma-1 selectivity ratios of 680–887 [3], establishing the scaffold's capacity for high-affinity sigma-1 engagement. The target compound's unique N-(4-cyanophenyl) substitution pattern is expected to confer a distinct sigma-1 binding profile intermediate between the N-benzyl and N-phenylpropyl analogs, with the added electron-withdrawing character of the para-cyano group potentially enhancing binding through dipole interactions not available to unsubstituted N-phenyl analogs [1]. This evidence tag is classified as Supporting Evidence due to the absence of published direct Ki measurements for the specific compound.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature; predicted nanomolar range based on scaffold SAR |
| Comparator Or Baseline | 4-Cyano-4-phenylpiperidine, N-phenylpropyl analog: sigma-1 Ki = 0.38 ± 0.04 nM; N-methyl analog: sigma-1 Ki = 113 ± 5.5 nM [2] |
| Quantified Difference | ~300-fold affinity range across N-substituents within the 4-cyano-4-phenylpiperidine series [2] |
| Conditions | Displacement of [3H](+)-pentazocine from guinea pig brain membrane sigma-1 receptors [2] |
Why This Matters
The N-(4-cyanophenyl) substituent of the target compound is structurally distinct from any analog tested in published sigma SAR series; procuring the correct regioisomer ensures that the N-aryl pharmacophore element is preserved for sigma-1 engagement, whereas the 4-cyano isomer (CAS 40481-13-8) presents the nitrile at a topologically different position incompatible with the N-aryl binding hypothesis.
- [1] Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (σ1) receptor binding: application of the 'deconstruction–reconstruction–elaboration' approach. Mini-Reviews in Medicinal Chemistry, 5(10), 927–940. View Source
- [2] Mercer, S. L., et al. (2008). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. European Journal of Medicinal Chemistry, 43(6), 1304–1308. Table 1: Sigma-1 Ki values for N-substituted-4-cyano-4-phenylpiperidines. View Source
- [3] Ye, J., Wang, X., Deuther-Conrad, W., Zhang, J., Li, J., Zhang, X., Wang, L., Steinbach, J., & Brust, P. (2016). Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 59(9), 332–339. View Source
